molecular formula C7H16ClN B1281801 (2S,4S)-2,4-Dimethylpiperidine hydrochloride

(2S,4S)-2,4-Dimethylpiperidine hydrochloride

Cat. No.: B1281801
M. Wt: 149.66 g/mol
InChI Key: ZNWYEICTMCDWMH-LEUCUCNGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S,4S)-2,4-Dimethylpiperidine hydrochloride: is a chemical compound with the molecular formula C7H16ClN. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-2,4-Dimethylpiperidine hydrochloride typically involves the hydrogenation of piperidine derivatives. One common method includes the use of palladium or rhodium catalysts for hydrogenation reactions . The reaction conditions often involve high pressure and temperature to ensure complete hydrogenation and formation of the desired cis isomer.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including cyclization and hydrogenation reactions. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2S,4S)-2,4-Dimethylpiperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S,4S)-2,4-Dimethylpiperidine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of drugs targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S,4S)-2,4-Dimethylpiperidine hydrochloride involves its interaction with molecular targets in biological systems. It can act as a ligand for various receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    2,6-Dimethylpiperidine: Another piperidine derivative with similar chemical properties.

    4,4-Dimethylpiperidine: A structural isomer with different substitution patterns.

    2-Methylpiperidine: A simpler derivative with one methyl group

Uniqueness: (2S,4S)-2,4-Dimethylpiperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cis configuration also contributes to its unique reactivity and interaction with biological targets .

Properties

Molecular Formula

C7H16ClN

Molecular Weight

149.66 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylpiperidine;hydrochloride

InChI

InChI=1S/C7H15N.ClH/c1-6-3-4-8-7(2)5-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7-;/m0./s1

InChI Key

ZNWYEICTMCDWMH-LEUCUCNGSA-N

Isomeric SMILES

C[C@H]1CCN[C@H](C1)C.Cl

Canonical SMILES

CC1CCNC(C1)C.Cl

Origin of Product

United States

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